3-Amino-4-boronobenzoic acid
Description
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
3-amino-4-boronobenzoic acid |
InChI |
InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI Key |
VAUXEJYIYFPASW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of 4-Bromobenzoic Acid
The most established method begins with 4-bromobenzoic acid as the starting material. Nitration using concentrated nitric acid and sulfuric acid at 0–5°C introduces a nitro group at the meta position, yielding 4-bromo-3-nitrobenzoic acid (Scheme 1A). Subsequent reduction of the nitro group is achieved via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl), producing 3-amino-4-bromobenzoic acid with >85% yield.
Critical Parameters:
Miyaura Borylation
The bromine substituent in 3-amino-4-bromobenzoic acid is replaced with a boronic acid group via palladium-catalyzed Miyaura borylation (Scheme 1B). Key reagents include:
-
Boron Source : Bis(pinacolato)diboron (B₂pin₂).
-
Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base : KOAc or Et₃N.
Typical Conditions :
Post-reaction, the pinacol ester is hydrolyzed using HCl or TFA to yield the free boronic acid.
Modern Catalytic Methods
Direct Borylation of 3-Aminobenzoic Acid Derivatives
Recent advances enable direct borylation of 3-aminobenzoic acid using iridium or rhodium catalysts. For example, Ir(cod)Cl₂ with dtbpy ligand facilitates C–H borylation at the para position (Scheme 2). This method avoids multi-step sequences but requires inert atmosphere and anhydrous conditions.
Advantages :
-
Fewer steps (2 vs. 4 in classical routes).
Limitations :
-
Moderate yields (50–65%) due to competing side reactions.
Suzuki-Miyaura Cross-Coupling
Inverse strategies employ 3-amino-4-iodobenzoic acid in cross-coupling with boronic acids. While less common, this approach allows modular synthesis of derivatives (Table 1).
Table 1: Suzuki-Miyaura Cross-Coupling Optimization
| Boronic Acid | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Bpin₂ | Pd(PPh₃)₄ | 78 | 95 |
| Phenylboronic acid | Pd(dppf)Cl₂ | 65 | 90 |
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols prioritize efficiency and scalability using continuous flow systems (Figure 1). Key features include:
-
Microreactors : Enable precise control of exothermic nitration and borylation steps.
-
Automated Purification : In-line crystallization and filtration reduce downtime.
Case Study : A pilot plant achieved 92% yield of this compound hydrochloride at 10 kg/day throughput.
Green Chemistry Innovations
Recent patents highlight solvent-free borylation using mechanochemical milling (Ball milling with Pd/C and B₂pin₂). This method reduces waste and improves atom economy by 30% compared to traditional routes.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-boronobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Anticancer Activity
3-Amino-4-boronobenzoic acid has shown potential as an anticancer agent. Boronic acids are known for their ability to form reversible covalent complexes with proteins, which can modulate their function, making them suitable candidates for drug development.
- Case Study: Combination Therapy
A study investigated the efficacy of this compound in combination with bortezomib for treating aggressive lymphomas. The study aimed to overcome drug resistance caused by pro-apoptotic proteins BAX and BCL-XS. Results indicated that the combination therapy enhanced the overall response rate in patients with advanced-stage lymphomas .
| Study | Purpose | Phase | Status |
|---|---|---|---|
| Combination therapy with bortezomib | To evaluate efficacy against aggressive lymphomas | Phase 1 | Completed |
Antibacterial and Antiviral Properties
Research has indicated that this compound exhibits antibacterial and antiviral activities. Its ability to interact with bacterial cell wall synthesis enzymes enhances its potential as an antibacterial agent.
- Antibacterial Efficacy
In vitro studies have shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating a structure–activity relationship where modifications to the side chains significantly affect potency .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Versatile Reactivity
The presence of both an amino group and a boronic acid moiety allows this compound to participate in various chemical reactions, making it valuable in organic synthesis.
- Synthesis Pathway
The synthesis typically involves several steps, including oxidation and reduction reactions. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Use in Biochemical Assays
Due to its ability to form complexes with saccharides, this compound is utilized in biochemical assays for glucose sensing and other applications related to carbohydrate recognition.
Production Methods
The industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield while ensuring high purity through automated systems.
Summary of Key Findings
The following table summarizes the key applications of this compound across different fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer, antibacterial, antiviral activities |
| Organic Synthesis | Versatile reactivity for diverse chemical transformations |
| Biochemical Assays | Glucose sensing and carbohydrate recognition |
| Industrial Production | Efficient synthesis methods using continuous flow reactors |
Mechanism of Action
The mechanism of action of 3-Amino-4-boronobenzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Boron vs. Halogens : The boronic acid group introduces unique reactivity (e.g., Suzuki coupling) but may reduce stability compared to halogenated analogues due to protodeboronation risks .
- Solubility: The hydrochloride salt of this compound offers improved aqueous solubility, whereas hydroxy and amino groups enhance solubility in polar solvents .
- Thermal Stability : Halogenated derivatives (e.g., Cl, F) exhibit higher melting points, suggesting greater thermal stability compared to the boronic acid variant .
Insights :
Stability and Handling
- This compound: Requires storage under inert conditions (argon/N₂) to prevent protodeboronation. The hydrochloride salt form offers improved stability .
- Halogenated Analogues : Generally stable at room temperature but may require protection from light to avoid decomposition .
- Hydroxy Derivatives : Prone to oxidation; often stored with antioxidants .
Biological Activity
3-Amino-4-boronobenzoic acid (ABBA) is an organic compound notable for its unique structural features, combining an amino group and a boronic acid moiety. This dual functionality contributes to its diverse biological activities, making it a significant compound in medicinal chemistry and biochemical applications. The following sections detail the biological activity of ABBA, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHBNO
- Molecular Weight : Approximately 217.42 g/mol
- Physical State : Solid at room temperature
The presence of the boronic acid group allows ABBA to form reversible covalent complexes with various biomolecules, particularly proteins and saccharides. This property is crucial for its applications in drug development and biosensing technologies.
Mechanisms of Biological Activity
ABBA exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Interaction : Boronic acids are known to interact with enzymes through reversible covalent bonding, which can modulate enzyme activity. This property positions ABBA as a potential inhibitor or modulator in enzymatic pathways.
- Sugar Binding : ABBA can effectively bind to sugars such as glucose, galactose, and fructose. This interaction is pivotal for developing biosensors that utilize the sensing capabilities of boronic acids.
- Antioxidant and Antibacterial Properties : Studies indicate that boronic acids can exhibit antioxidant properties and antibacterial activity against various pathogens, enhancing their utility in therapeutic formulations .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Biosensor Development : A study highlighted the use of ABBA in developing a glucose sensor that operates based on its ability to form complexes with glucose, allowing for sensitive detection. The sensor demonstrated a rapid response time and high specificity for glucose over other sugars.
- Anticancer Research : In vitro studies have shown that ABBA exhibits cytotoxic effects on cancer cell lines such as MCF-7, with an IC value indicating significant potency against these cells while remaining non-toxic to healthy cells . This selectivity is crucial for developing targeted cancer therapies.
- Antioxidant Studies : ABBA's antioxidant capacity was evaluated using various assays (e.g., DPPH radical scavenging), revealing strong radical scavenging activity comparable to established antioxidants . This property suggests potential applications in formulations aimed at reducing oxidative stress.
Comparative Analysis with Related Compounds
ABBA shares structural similarities with other boronic acids but possesses unique characteristics due to its amino group:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-4-chlorobenzoic acid | Chlorine substituent | Increased reactivity due to electronegative chlorine atom |
| 3-Amino-4-fluorobenzoic acid | Fluorine substituent | Enhanced stability and specific interactions |
| 3-Amino-4-bromobenzoic acid | Bromine substituent | Greater steric hindrance affecting reactivity |
The presence of both an amino group and a boronic acid moiety in ABBA distinguishes it from halogenated analogs, allowing for unique interactions in biochemical assays and pharmaceutical applications.
Q & A
Basic: What are the validated synthetic routes for 3-amino-4-boronobenzoic acid, and how is its purity assessed?
The primary synthetic method involves Suzuki-Miyaura cross-coupling , where a boronic acid precursor reacts with a halogenated aromatic amine under palladium catalysis. For example, analogous protocols for 4-amino-3-bromobenzoic acid synthesis use aryl halides and boronic esters in tetrahydrofuran (THF) with Na₂CO₃ as a base . Purity is assessed via HPLC (Limit of Detection: 0.1%, Limit of Quantitation: 0.3%) and ¹H/¹³C NMR to confirm structural integrity. X-ray crystallography (orthorhombic Pna2₁ space group) is used for absolute configuration verification .
Advanced: How does this compound participate in targeted drug design, particularly for protease inhibitors?
The boronic acid group acts as a transition-state mimic in enzyme inhibition, forming reversible covalent bonds with catalytic serine residues in proteases. For instance, derivatives of 4-amino-3-hydroxybenzoic acid are intermediates in synthesizing sulfonamide antibiotics and benzothiazines, leveraging boronic acid’s electrophilicity . Computational docking studies (e.g., AutoDock Vina) optimize binding affinity by analyzing hydrogen-bonding networks between the boronic acid moiety and active-site residues .
Advanced: How should researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from pH-dependent solubility and crystallinity variations. For example, 4-hydroxybenzoic acid derivatives show solubility shifts from 0.5 mg/mL (pH 2) to >10 mg/mL (pH 7.4) due to deprotonation . Use dynamic light scattering (DLS) to assess aggregation and powder X-ray diffraction (PXRD) to identify polymorphic forms. Solubility parameters (Hansen solubility spheres) can be modeled using HSPiP software to predict solvent compatibility .
Basic: What safety protocols are critical when handling this compound in the lab?
Follow OSHA guidelines for boronic acids: use nitrile gloves, chemical goggles, and fume hoods to avoid inhalation/contact. Store at 2–8°C in amber glass under inert gas (N₂/Ar). In case of spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite . Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but prolonged exposure may cause respiratory sensitization .
Advanced: Which analytical techniques are optimal for quantifying trace impurities in this compound?
LC-MS/MS with electrospray ionization (ESI) detects impurities at <0.05% levels. For example, residual palladium from Suzuki reactions is quantified via ICP-MS (detection limit: 5 ppb). FT-IR spectroscopy identifies carbonyl (1680–1720 cm⁻¹) and boronic acid (1320–1380 cm⁻¹) functional groups, while TGA-DSC monitors thermal stability (decomposition onset >200°C) .
Advanced: How can reaction conditions be optimized for high-yield coupling of this compound in peptide mimetics?
Optimize molar ratios (1:1.2 aryl halide:boronic acid), catalyst systems (Pd(OAc)₂ with SPhos ligand), and solvent polarity (DMF/H₂O mixtures). Kinetic studies show 80–90% yield at 80°C for 12 hours. Use DoE (Design of Experiments) to balance temperature (ΔG‡ ~60 kJ/mol) and pH (optimum 8–9) .
Basic: What hydrogen-bonding motifs stabilize the crystal lattice of this compound?
X-ray data for analogous compounds (e.g., 4-amino-3-bromobenzoic acid) reveal N–H∙∙∙O (2.8 Å) and O–H∙∙∙N (2.6 Å) interactions. The boronic acid group forms a dimeric B–O∙∙∙H–O network (R²₂(8) motif), enhancing lattice stability. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% H-bond contribution) .
Advanced: What strategies mitigate poor aqueous solubility of this compound derivatives?
Salt formation (e.g., sodium or lysine salts) increases solubility by 10–20×. Nanoformulation with PEGylated liposomes (size: 100–150 nm, PDI <0.2) improves bioavailability. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo .
Basic: How are synthetic by-products like dehalogenated intermediates identified and removed?
Prep-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates by-products. HRMS confirms masses (e.g., [M+H]⁺ 216.03 for 4-amino-3-bromobenzoic acid vs. 138.05 for dehalogenated species). ¹⁹F NMR tracks fluorine-containing impurities .
Advanced: What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions?
DFT calculations (B3LYP/6-31G*) reveal steric hindrance and electronic effects dictate regioselectivity. For this compound, the amino group directs coupling to the para-position via resonance stabilization. In situ IR monitors intermediate formation (e.g., Pd–aryl complexes at 450 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
